molecular formula C19H19N3O2 B4845175 (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine

(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine

Cat. No. B4845175
M. Wt: 321.4 g/mol
InChI Key: SAQAKHQWOLEBGI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine, also known as MOPEA, is a novel chemical compound with potential applications in scientific research. MOPEA is a member of the oxadiazole family of compounds and has been synthesized through a number of different methods.

Mechanism of Action

The mechanism of action of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to increase the expression of the sigma-1 receptor and to enhance the binding of the receptor to its ligands. This may lead to the activation of downstream signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine can protect against oxidative stress and apoptosis in neuronal cells. In vivo studies have shown that (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine can improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its high purity and yield. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been synthesized through a variety of methods, all of which result in high yields and purity. Another advantage is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. One limitation of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is the lack of information on its long-term toxicity and safety.

Future Directions

There are a number of future directions for research on (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine. One direction is to further elucidate its mechanism of action and downstream signaling pathways. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted on the potential use of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine as a neuroprotective agent in other neurological conditions such as traumatic brain injury and stroke. Finally, further studies are needed to assess the long-term toxicity and safety of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine.

Scientific Research Applications

(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been found to bind to the sigma-1 receptor, which is a protein that plays a role in the regulation of ion channels, neurotransmitter release, and cell survival. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-23-17-10-7-15(8-11-17)9-12-19-21-18(22-24-19)13-14-20-16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQAKHQWOLEBGI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NO2)CCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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